molecular formula C4H4N4S B13803238 Acetonitrile,(1H-1,2,4-triazol-3-ylthio)-

Acetonitrile,(1H-1,2,4-triazol-3-ylthio)-

Cat. No.: B13803238
M. Wt: 140.17 g/mol
InChI Key: BYGXNCFMLARLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- is a chemical compound with the molecular formula C4H4N4S and a molecular weight of 140.17 g/mol It is characterized by the presence of an acetonitrile group attached to a 1H-1,2,4-triazol-3-ylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- typically involves the reaction of 1H-1,2,4-triazole-3-thiol with acetonitrile under basic conditions. A common method includes stirring a mixture of 1H-1,2,4-triazole-3-thiol and acetonitrile in the presence of a base such as sodium hydroxide . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with various therapeutic effects.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile,(1H-1,2,4-triazol-3-ylthio)- is unique due to the combination of the acetonitrile and triazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile

InChI

InChI=1S/C4H4N4S/c5-1-2-9-4-6-3-7-8-4/h3H,2H2,(H,6,7,8)

InChI Key

BYGXNCFMLARLAO-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.